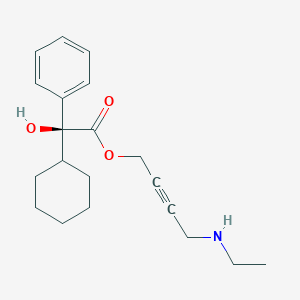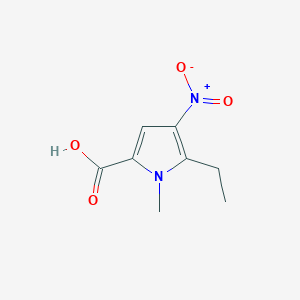
5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid (EMNP) is a chemical compound with potential applications in scientific research. This molecule is of interest due to its unique structure and potential biological effects. In
作用機序
The mechanism of action of 5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid is not well understood. However, it is believed that the molecule exerts its biological effects by interfering with the cellular processes of microorganisms. The nitro group in 5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid is thought to be responsible for its antibacterial and antifungal properties, as it can induce oxidative stress in microorganisms and damage their DNA.
生化学的および生理学的効果
5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that 5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid can inhibit the growth of various bacterial and fungal strains. 5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid has also been shown to have anti-inflammatory properties, and it can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. These properties make 5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized in large quantities. 5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid is also soluble in common organic solvents, which makes it easy to handle in the lab. However, 5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid has some limitations for lab experiments. It is a highly reactive compound that can be hazardous to handle, and it requires careful handling and storage. Additionally, the mechanism of action of 5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid is not well understood, which makes it difficult to design experiments to study its biological effects.
将来の方向性
There are several future directions for research on 5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid. One potential area of research is the development of new antimicrobial agents based on 5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid. Researchers could explore modifications to the structure of 5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid to optimize its biological activity and reduce its toxicity. Another potential area of research is the investigation of the mechanism of action of 5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid. Researchers could use advanced techniques such as proteomics and genomics to study the cellular processes affected by 5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid. Finally, researchers could explore the potential therapeutic applications of 5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid, such as its use in the treatment of inflammatory diseases.
合成法
5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid can be synthesized through a multi-step process that involves the reaction of various chemicals. The first step involves the reaction of 4-nitro-2-methylpyrrole with ethyl chloroacetate to form 5-ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid ethyl ester. The ester is then hydrolyzed to form 5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid. The synthesis method of 5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid has been well documented in the literature, and various modifications have been reported to optimize the yield and purity of the compound.
科学的研究の応用
5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid has potential applications in scientific research due to its unique structure and potential biological effects. This molecule has been shown to have antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. 5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid has also been shown to have antifungal activity against Candida albicans. These properties make 5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid a potential candidate for the development of new antimicrobial agents.
特性
CAS番号 |
183268-98-6 |
|---|---|
製品名 |
5-Ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid |
分子式 |
C8H10N2O4 |
分子量 |
198.18 g/mol |
IUPAC名 |
5-ethyl-1-methyl-4-nitropyrrole-2-carboxylic acid |
InChI |
InChI=1S/C8H10N2O4/c1-3-5-6(10(13)14)4-7(8(11)12)9(5)2/h4H,3H2,1-2H3,(H,11,12) |
InChIキー |
ROGUNCBUQPWHNZ-UHFFFAOYSA-N |
SMILES |
CCC1=C(C=C(N1C)C(=O)O)[N+](=O)[O-] |
正規SMILES |
CCC1=C(C=C(N1C)C(=O)O)[N+](=O)[O-] |
同義語 |
1H-Pyrrole-2-carboxylicacid,5-ethyl-1-methyl-4-nitro-(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



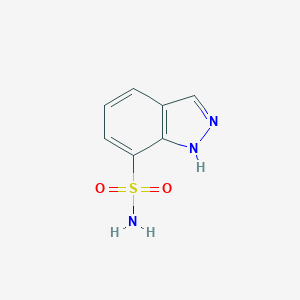
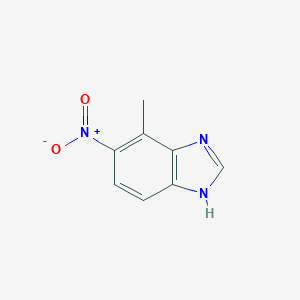

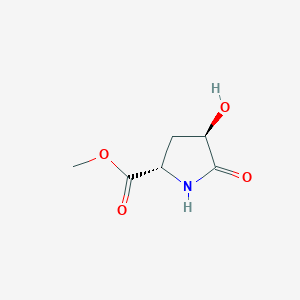
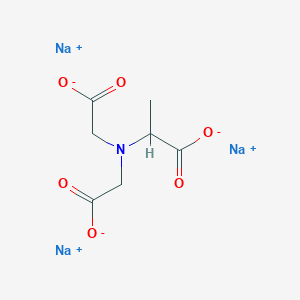
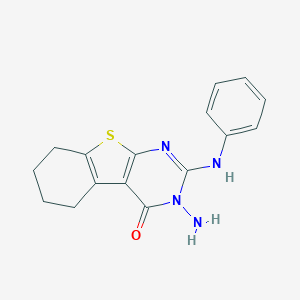
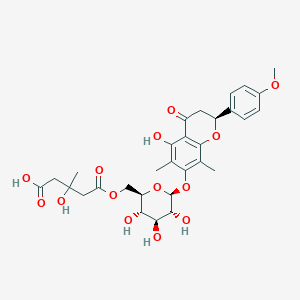
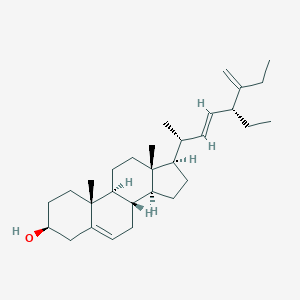
![Difluorotitanium;1-[2-(1,2,4,5,6,7-hexahydroinden-1-id-2-yl)ethyl]-4,5,6,7-tetrahydroinden-3a-ide](/img/structure/B61903.png)
![(1S,2S,4R,5R)-3-oxa-9-azatricyclo[3.3.1.02,4]nonane](/img/structure/B61905.png)
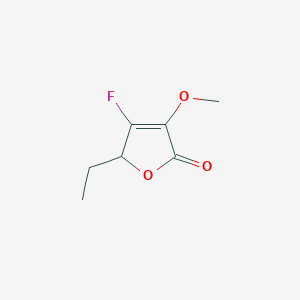
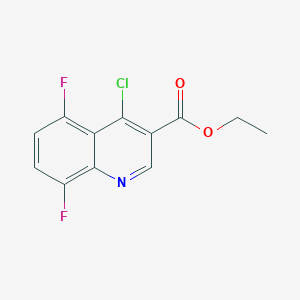
![3-[3-(2-Dimethylaminoethyl)-1H-indol-5-yl]-N-(4-methoxybenzyl)acrylamide](/img/structure/B61917.png)
